molecular formula C23H23NO6 B6532904 methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate CAS No. 903193-97-5

methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate

Cat. No.: B6532904
CAS No.: 903193-97-5
M. Wt: 409.4 g/mol
InChI Key: KEPNQCRIYUVDKF-UNOMPAQXSA-N
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Description

This compound is a benzofuran-derived ester featuring a conjugated keto-enol system, a morpholine-methyl substituent, and a para-substituted methyl benzoate group. The (2Z)-configuration of the benzylidene group may influence stereoselective interactions with biological targets .

Properties

IUPAC Name

methyl 4-[(Z)-[6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-14-11-18(25)17(13-24-7-9-29-10-8-24)22-20(14)21(26)19(30-22)12-15-3-5-16(6-4-15)23(27)28-2/h3-6,11-12,25H,7-10,13H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNQCRIYUVDKF-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)CN4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(2Z)-6-hydroxy-4-methyl-7-[(morpholin-4-yl)methyl]-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate is a complex organic compound notable for its structural features, including a benzofuran core and a morpholine moiety. This article delves into its biological activity, synthesizing recent research findings and case studies to provide a comprehensive overview.

  • Molecular Formula : C23H23NO6
  • Molecular Weight : 409.4 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95%.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.
  • Receptor Modulation : It can interact with cell surface receptors, modulating their activity and affecting signal transduction pathways.
  • Gene Expression Alteration : The compound may influence the expression of genes related to cell growth, differentiation, and apoptosis .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For example:

Cell Line IC50 Value (µM) Effectiveness
A549<0.01High
MDA-MB-4350.229Significant
ACHN0.06Comparable to CA-4
B160.17Moderate

These results indicate that the compound exhibits potent anticancer properties, particularly against lung and melanoma cancer cell lines .

Antitubercular Activity

In silico studies have demonstrated potential antitubercular activity of benzofuran derivatives similar to methyl 4-{[(2Z)-6-hydroxy...]. The binding energies observed during molecular docking simulations suggest that these compounds could effectively inhibit tubulin polymerization, which is crucial for bacterial growth inhibition .

Case Studies

  • Study on Antiproliferative Activity :
    • Researchers synthesized various benzofuran derivatives and evaluated their antiproliferative effects against multiple cancer cell lines.
    • Methyl substitution at specific positions on the benzofuran ring significantly enhanced activity, with some derivatives showing up to four times greater potency compared to unsubstituted compounds .
  • Molecular Docking Analysis :
    • A study conducted molecular docking simulations to explore the interactions between methyl 4-{...} and tubulin.
    • The results indicated strong hydrophobic interactions at the α–β interface of tubulin, suggesting a mechanism similar to that of established anticancer agents like colchicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

a. Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()

  • Core Structure : Triazine ring vs. benzofuran in the target compound.
  • Bioactivity : Triazine derivatives are often used as herbicides or kinase inhibitors, whereas benzofurans are associated with anti-inflammatory or antimicrobial activity .

b. Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230, )

  • Core Structure : Ethyl benzoate with pyridazine vs. methyl benzoate with benzofuran.
  • Key Differences : The pyridazine group in I-6230 may improve binding to purinergic receptors, while the morpholine in the target compound could enhance solubility and blood-brain barrier penetration .

c. Methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Core Structure : Thiazolo-pyrimidine vs. benzofuran.
  • Functional Groups : Both share a (2Z)-benzylidene-keto system, but ’s compound includes a thiazole ring, which may confer redox-modulating properties absent in the target compound .
Physicochemical and Bioactive Properties
Property Target Compound (Triazine) (Pyridazine) (Thiazolo-pyrimidine)
Molecular Weight ~443.45 g/mol (estimated) 561.81 g/mol 405.43 g/mol 498.51 g/mol
LogP (Lipophilicity) ~2.1 (moderate, morpholine) ~3.8 (high, bromo group) ~2.5 (moderate) ~3.0 (thiazole enhances lipophilicity)
Bioactivity Hypothesized: Antimicrobial Herbicidal (triazine core) Neuromodulatory (pyridazine) Anticancer (thiazole-pyrimidine)
Synthetic Complexity High (stereoselective Z-config) Moderate (triazine coupling) Low (amine coupling) High (multicomponent cyclization)
Key Differentiators
  • Morpholine Substituent : Unique to the target compound, this group improves aqueous solubility compared to the bromo () or thiazole () analogues. Morpholine also modulates pharmacokinetics by reducing plasma protein binding .
  • Benzofuran Core: Unlike triazine or pyridazine derivatives, the benzofuran system may confer antioxidant activity via resonance stabilization of the enol radical .
  • Z-Configuration : The (2Z)-benzylidene group may enhance binding to enzymes with hydrophobic active sites, such as cyclooxygenase-2 (COX-2), compared to E-isomers .

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